

Velufenacin: A Deep Dive into its M3 Muscarinic Receptor Selectivity and Affinity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Velufenacin (also known as DA-8010) is a potent and selective muscarinic M3 receptor antagonist under investigation for the treatment of overactive bladder (OAB).[1][2][3] Its therapeutic potential lies in its targeted action on the M3 receptors, which are primarily responsible for mediating bladder contraction.[1][4] A key challenge in the development of anticholinergic agents for OAB is minimizing side effects such as dry mouth, which arise from the blockade of other muscarinic receptor subtypes, particularly M1 and M2, in tissues like the salivary glands. This technical guide provides a comprehensive overview of the M3 receptor selectivity and affinity of **velufenacin**, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Analysis of Muscarinic Receptor Binding Affinity

The binding affinity of **velufenacin** to the five human muscarinic receptor subtypes (M1-M5) has been determined through competitive radioligand binding assays. The data consistently demonstrates a high affinity for the M3 receptor subtype, with significantly lower affinity for the other subtypes, particularly M2.



Preclinical studies have shown that **velufenacin** possesses a high binding affinity for the human M3 receptor, with a reported pKi of 8.81 ± 0.05 . Another study reported a mean Ki of 1.55 nM for the human M3 receptor. This high affinity is coupled with a notable selectivity; **velufenacin** is approximately 30-fold more selective for M3 over M2 muscarinic receptors.

The following table summarizes the binding affinities of **velufenacin** for all five human muscarinic receptor subtypes.

Receptor Subtype	pKi	Ki (nM)	Selectivity Ratio (Ki vs. M3)
M1	8.13	7.41	4.78
M2	7.28	52.48	33.86
M3	8.81	1.55	1.00
M4	7.58	26.30	16.97
M5	7.42	38.02	24.53

Data compiled from published preclinical studies.

Functional Selectivity: Bladder vs. Salivary Gland

Beyond receptor binding affinity, the functional selectivity of **velufenacin** for bladder tissue over salivary gland tissue is a critical determinant of its favorable side-effect profile. In vitro functional assays have demonstrated that **velufenacin** exhibits a 3.6-fold higher potency for bladder smooth muscle cells compared to salivary gland cells isolated from mice.

In vivo studies in rats have further substantiated this selectivity. The functional selectivity of **velufenacin** for the urinary bladder over the salivary gland was found to be 3.1-fold, 3.2-fold, and 5.2-fold greater than that of solifenacin, oxybutynin, and darifenacin, respectively.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the M3 receptor selectivity and affinity of **velufenacin**.



Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound (**velufenacin**) for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.

a. Materials:

- Membrane Preparations: Cell membranes from CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
- Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
- Test Compound: Velufenacin, prepared in serial dilutions.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- · Scintillation Cocktail.
- Glass fiber filters.
- 96-well plates.

b. Procedure:

- Assay Setup: In a 96-well plate, combine the cell membrane preparation, varying concentrations of velufenacin, and a fixed concentration of [3H]-NMS in the assay buffer.
- Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through
 glass fiber filters using a cell harvester. This separates the bound radioligand from the
 unbound.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any nonspecifically bound radioligand.



- Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Determine the concentration of velufenacin that inhibits 50% of the specific binding of [³H]-NMS (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the functional antagonism of **velufenacin** by quantifying its ability to inhibit agonist-induced increases in intracellular calcium in cells expressing the M3 receptor.

- a. Materials:
- Cells: CHO-K1 cells stably expressing the human M3 muscarinic receptor.
- · Agonist: Carbachol, a muscarinic agonist.
- Test Compound: **Velufenacin**, prepared in serial dilutions.
- Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- 96-well black-walled, clear-bottom plates.
- b. Procedure:
- Cell Plating: Seed the M3-expressing cells into the 96-well plates and allow them to adhere overnight.
- Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye for 60 minutes at 37°C.
- Compound Addition: Add varying concentrations of velufenacin to the wells and incubate for a further 15-30 minutes.



- Agonist Stimulation: Add a fixed concentration of carbachol (typically the EC80 concentration) to all wells to stimulate an increase in intracellular calcium.
- Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
- Data Analysis: Determine the concentration of velufenacin that causes a 50% inhibition of the carbachol-induced calcium response (IC50).

Visualizations

M3 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by the M3 muscarinic receptor.



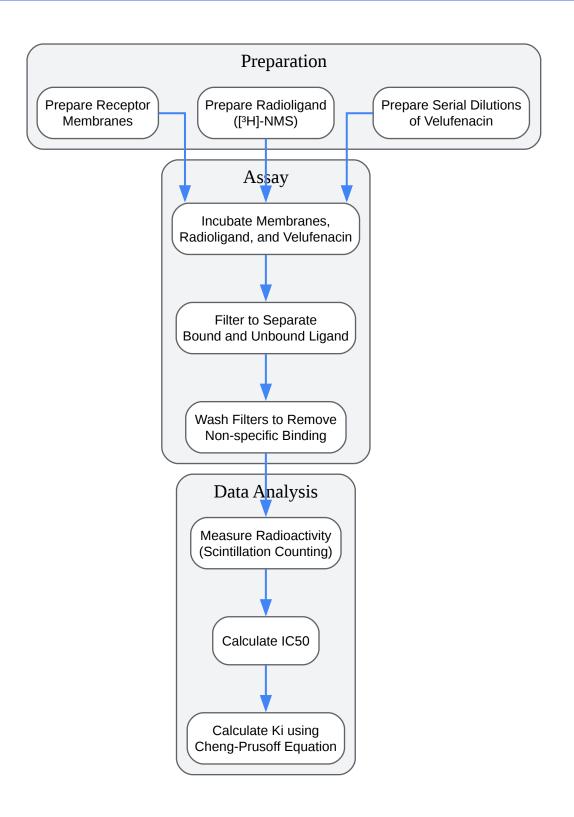
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Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay.





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